molecular formula C22H16N6O2 B12940839 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline CAS No. 22915-83-9

4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline

Cat. No.: B12940839
CAS No.: 22915-83-9
M. Wt: 396.4 g/mol
InChI Key: KTDQRWMCUQLISY-UHFFFAOYSA-N
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Description

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is a complex organic compound characterized by the presence of oxadiazole rings and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline typically involves the reaction of 1,4-phenylenediamine with 5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-2-thiol) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the oxadiazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings contribute to its electron-accepting properties, making it effective in electronic applications. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is unique due to its combination of oxadiazole and aniline groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Properties

CAS No.

22915-83-9

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2

InChI Key

KTDQRWMCUQLISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C4=NN=C(O4)C5=CC=C(C=C5)N

Origin of Product

United States

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